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molecular formula C6H3BrClF B1271914 4-Bromo-1-chloro-2-fluorobenzene CAS No. 60811-18-9

4-Bromo-1-chloro-2-fluorobenzene

Cat. No. B1271914
M. Wt: 209.44 g/mol
InChI Key: AGYWDGVTLKNTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434695B2

Procedure details

To a mixture of 4-bromo-1-chloro-2-fluorobenzene (20.90 g, 100.0 mmol) and acetylacetone (30 mL, 300.0 mmol) in DMSO (100 mL) were added tripotassium phosphate (63.70 g, 300.0 mmol) and CuI (3.00 g, 15.80 mmol) under N2 and the mixture was stirred at 110° C. for 23 h. The mixture was cooled to rt and hydrochloric acid (300 mL, 2 M) was added. The resulting mixture was extracted with EtOAc (100 mL×3) and the combined organic phases were washed with brine (100 mL×2), dried over anhydrous Na2SO4 (50 g), and filtered. The filtrate was concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=10:1) to give the title compound as yellow liquid (9.02 g, 48.2%).
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
tripotassium phosphate
Quantity
63.7 g
Type
reactant
Reaction Step Two
Name
CuI
Quantity
3 g
Type
catalyst
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
48.2%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]([F:9])[CH:3]=1.[C:10]([CH2:13]C(=O)C)(=[O:12])[CH3:11].P([O-])([O-])([O-])=O.[K+].[K+].[K+].Cl>CS(C)=O.[Cu]I>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([CH2:11][C:10](=[O:12])[CH3:13])=[CH:3][C:4]=1[F:9] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
20.9 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)Cl)F
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
tripotassium phosphate
Quantity
63.7 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
CuI
Quantity
3 g
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 110° C. for 23 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to rt
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc (100 mL×3)
WASH
Type
WASH
Details
the combined organic phases were washed with brine (100 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4 (50 g)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=10:1)

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)CC(C)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.02 g
YIELD: PERCENTYIELD 48.2%
YIELD: CALCULATEDPERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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